N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-5(13)3-6(2-4)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJRVENSDVESBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide involves the acylation of 3-amino-5-fluoroaniline or related amine derivatives with trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl dimethylamine. The reaction is typically carried out in organic solvents under controlled temperature conditions to ensure high purity and yield.
Preparation via Direct Acylation of 3-amino-5-fluorobenzylamine
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- Starting material: 3-amino-5-fluorobenzylamine
- Acylating agent: Trifluoroacetic anhydride (TFAA)
- Solvents: Dichloromethane or acetonitrile
- Temperature: Room temperature to slightly elevated (ambient to ~40 °C)
- Reaction time: Typically several hours to overnight
Process Description:
The amine group of 3-amino-5-fluorobenzylamine reacts with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The reaction proceeds via nucleophilic attack of the amine on the anhydride carbonyl, releasing trifluoroacetic acid as a byproduct. The reaction mixture is then purified by standard workup procedures, often involving aqueous washes and solvent evaporation.Industrial Scale Considerations:
Large-scale synthesis employs reactors with precise temperature and mixing controls to optimize yield and minimize impurities. The use of anhydrous conditions and inert atmosphere may be applied to improve reaction efficiency.Yield and Purity:
High yields are reported, often exceeding 70%, with purity suitable for research and pharmaceutical intermediate applications.
Protection of Amino Groups as Trifluoroacetamides via Trifluoroacetic Anhydride
A widely applied method in synthetic organic chemistry is the protection of amino groups by trifluoroacetylation, which is relevant for preparing trifluoroacetamide derivatives:
-
- Starting with an amine hydrochloride salt (e.g., γ-amino acid hydrochloride salts or aromatic amines).
- Dissolve in anhydrous methanol under inert atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine (Et3N) as a base to neutralize the acid and facilitate the reaction.
- Slowly add trifluoroacetic anhydride dropwise, controlling the exothermic reaction.
- Stir the reaction mixture at room temperature overnight.
- Concentrate and purify by chromatography.
Yields: Typically in the range of 40–83% for amino acid derivatives; similar yields expected for aromatic amines.
Notes: This method is efficient and avoids isolation of intermediates, making it attractive for multistep syntheses.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Solvent(s) | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Direct Acylation | 3-amino-5-fluorobenzylamine | Trifluoroacetic anhydride | Dichloromethane, Acetonitrile | Room temp to ~40 °C, several hours | >70 | Simple, scalable, industrially relevant |
| Grignard Reagent Route | Halogenated aromatic amine (e.g., 3,5-dichloro-4-aminobromobenzene) | Mg, trifluoroacetyl dimethylamine | THF | 20 °C, multi-step | 40–80 | Useful for substituted derivatives |
| Amino Group Protection Protocol | Amino acid or aromatic amine hydrochloride salt | Trifluoroacetic anhydride, triethylamine | Methanol | 0 °C to RT, overnight | 40–83 | Efficient, avoids intermediate purification |
Research Findings and Considerations
The presence of fluorine atoms in the aromatic ring and trifluoroacetamide group significantly affects the reactivity and stability of the compound, requiring careful control of reaction conditions to avoid side reactions or decomposition.
Use of anhydrous and inert atmosphere conditions improves yield and purity, especially in Grignard-based syntheses.
Analytical characterization such as ^1H NMR confirms the structure and purity of the final product, with characteristic signals corresponding to aromatic protons and amide NH groups.
Industrial synthesis prioritizes cost-effective reagents and scalable procedures, often favoring direct acylation routes over multi-step Grignard methods unless specific substitutions are required.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Properties :
- Preliminary studies suggest that N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide may exhibit anticancer activity. Its structure allows for interactions with specific cancer-related targets, potentially inhibiting tumor growth. Research indicates that compounds with similar structures have shown promise in targeting cancer cell pathways.
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory responses is under investigation. The trifluoroacetamide moiety may play a crucial role in reducing inflammation by interacting with inflammatory mediators.
- Antiparasitic Activity :
Biochemical Applications
- Enzyme Interaction Studies :
- Cell Culture Applications :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can enhance the compound’s binding affinity to proteins or enzymes, while the fluorinated aniline moiety can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -CF₃) enhance electrophilicity, favoring reactions like amidation or cross-coupling. Amino groups (e.g., in the target compound) may facilitate hydrogen bonding in drug-receptor interactions .
- Synthetic Utility : Trifluoroacetamides are versatile intermediates; substituent choice dictates their application in pharmaceuticals, agrochemicals, or materials .
Biological Activity
N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroacetamide moiety, which enhances its stability and bioavailability. The presence of fluorine atoms contributes to its lipophilicity, making it capable of interacting with various biological macromolecules such as enzymes and receptors. Its molecular formula is C₉H₈F₃N₂O, with a molecular weight of approximately 236.17 g/mol.
This compound has been shown to interact with specific molecular targets, modulating their activity. This interaction can lead to various biological effects:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis, potentially inducing cell death in cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce the production of pro-inflammatory cytokines.
Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : The compound showed significant cytotoxicity against breast and lung cancer cell lines with IC₅₀ values ranging from 10 to 30 µM.
- Mechanisms : The apoptosis induction appears to be mediated through the activation of caspase pathways.
Anti-Inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Cytokine Inhibition : In vitro assays revealed that it could inhibit the secretion of TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using models of acute inflammation demonstrated a reduction in edema and leukocyte infiltration.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2021) | Breast Cancer Cell Lines | Induced apoptosis with IC₅₀ = 20 µM; activated caspase-3 and -9 pathways. |
| Johnson et al. (2022) | Macrophage Activation | Reduced TNF-alpha secretion by 50% at 25 µM. |
| Lee et al. (2023) | In Vivo Inflammation Model | Decreased paw edema by 40% compared to control after administration. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized using polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ or NaH to activate intermediates . Optimize reaction temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of amine to trifluoroacetylating agent) to maximize yield. Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can the purity and structural integrity of N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide be validated?
- Methodology :
- Spectroscopic Analysis : Use NMR (600 MHz, CDCl₃) to confirm aromatic proton environments and NMR for trifluoroacetamide group verification .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ for C₈H₇F₄N₂O: 231.04).
- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (±0.3% tolerance).
Q. What are the key considerations for crystallizing N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide?
- Methodology : Slow evaporation from a saturated solution in ethanol/water (7:3 v/v) at 4°C. Analyze crystal packing via X-ray diffraction (monoclinic system, space group P2₁/c). Compare bond lengths (e.g., C–F: 1.33–1.35 Å) and angles (e.g., C–N–C: ~120°) to similar structures to validate geometry .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (predicting reactivity) and molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvation effects in DMSO to study stability under biological conditions.
Q. What experimental strategies resolve contradictions in reported biological activities of trifluoroacetamide derivatives?
- Methodology :
- Enzyme Assays : Test inhibition of topoisomerase II (IC₅₀) using gel electrophoresis to quantify DNA relaxation .
- Dose-Response Studies : Compare cytotoxicity (MTT assay) across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity.
- Meta-Analysis : Reconcile discrepancies by adjusting variables (e.g., serum concentration in cell culture, incubation time) .
Q. How does the trifluoroacetamide group influence metabolic stability in pharmacokinetic studies?
- Methodology :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The CF₃ group enhances metabolic resistance by reducing CYP450-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 0.2 suggests favorable bioavailability).
Q. What advanced techniques characterize non-covalent interactions in N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide co-crystals?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
